molecular formula C10H14N2O2 B1314796 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 307307-84-2

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No. B1314796
M. Wt: 194.23 g/mol
InChI Key: RLYRMESNENRMHE-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H14N2O2 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the use of lithium borohydride and methanol in a tetrahydrofuran solution . The reaction is carried out under a nitrogen atmosphere at room temperature .


Molecular Structure Analysis

The molecular weight of Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is 194.23 g/mol . The InChI Code is 1S/C10H14N2O2/c1-2-14-10(13)8-5-7-6-11-3-4-12(7)9(8)13/h5,11H,2-4,6H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate has a density of 1.254 g/cm3 . Its boiling point is 343.68ºC at 760 mmHg . The compound is soluble, with a solubility of 1.92 mg/ml .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is a versatile compound used in various chemical syntheses. For instance, it acts as a precursor in the synthesis of a range of heterocyclic compounds. This chemical has been used to create 1,6-diazanaphthalene, pyrano[2,3-c]pyrazole, and isoxazolo[3,4-b]pyridine derivatives, showcasing its utility in producing a variety of chemical structures (Harb et al., 1989).

Fluorophore Synthesis

The compound is also involved in the synthesis of fluorophore derivatives. A study demonstrated the development of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives using ethyl pyrazole-5-carboxylate, which exhibits strong fluorescence in solutions. This implies its potential application in the creation of new fluorescent materials (Pei Yan et al., 2018).

Heterocyclic Compound Synthesis

Furthermore, the compound has been used in the facile synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. This process is useful for preparing new N-fused heterocycle products, suggesting its role in developing complex organic structures (Ghaedi et al., 2015).

Organic Phosphine Catalysis

Another significant application involves its use in a phosphine-catalyzed [4 + 2] annulation process. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu et al., 2003).

Safety And Hazards

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate is labeled with the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-7-8-5-3-4-6-12(8)11-9/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYRMESNENRMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2CCCCC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474347
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

CAS RN

307307-84-2
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl propiolate (804 mg) was added to the o-xylene (15 mL) solution of tetrahydropyridino[1,2-c][1,2,3]oxadiazolone (1.04 g) under a nitrogen atmosphere and refluxed for 16 h. The solution was concentrated under a reduced pressure. The residue was applied to silica gel column chromatography, then the column was eluted with n-hexane-AcOEt (2/1-1/1). The titled compound was obtained as yellow oil (871 mg, 65%), and 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester was obtained as yellow oil (345 mg, 26%).
Quantity
804 mg
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate (Heterocycles; 1990; 31; 481), (13.0 g, 93 mmol), and ethyl propiolate (28.5 ml, 278 mmol), in xylene (250 ml) was heated under reflux for 2 hours. The cooled mixture was evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel using ether as the eluant, to afford the title compound as an oil, 5.82 g.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DJ Rawson, S Ballard, C Barber, L Barker… - Bioorganic & medicinal …, 2012 - Elsevier
This paper describes our recent efforts to design and synthesise potent and selective PDE5 inhibitors and the use of in vitro predictors of clearance, absorption and permeability to …
Number of citations: 27 www.sciencedirect.com

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